4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The compound 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been explored for its potential in synthesizing new pyrimidines and condensed pyrimidines with antimicrobial activities. In a study, various derivatives were synthesized through reactions involving benzylidenemalononitrile and methyl iodide, yielding products with significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the compound's utility in developing new antimicrobial agents (Abdelghani et al., 2017).
Crystal Structure Analysis
Research on pyrimethamine, a related antifolate drug used in anti-malarial chemotherapy, has shown that pyrimidine and aminopyrimidine derivatives, similar in structure to 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, are significant for their natural occurrence and biological importance. Crystal structure analysis of such compounds provides insights into their potential interactions and applications in medical chemistry, revealing detailed binding modes and associations that could be relevant for the development of new therapeutic agents (Balasubramani et al., 2007).
Antimicrobial and Antifungal Activity
Another study on thienopyrimidine derivatives, including structures similar to 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, demonstrated their synthesis and subsequent evaluation for antimicrobial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as new antimicrobial and antifungal agents. Such research underscores the versatility of thienopyrimidine derivatives in the development of new therapeutic drugs (Kolisnyk et al., 2015).
Nonlinear Optical (NLO) Properties
Research into the nonlinear optical (NLO) properties of thienopyrimidine derivatives has revealed significant potential in fields such as medicine and nonlinear optics. Studies have demonstrated that derivatives of 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine exhibit considerable NLO characteristics, making them suitable for optoelectronic applications. These findings highlight the importance of such compounds in the development of new materials with advanced optical properties (Hussain et al., 2020).
Mechanism of Action
Target of Action
Thienopyrimidines are a class of compounds that have been studied for their potential biological activities. Some thienopyrimidines have been found to inhibit certain enzymes, such as tyrosine kinases , which play crucial roles in signal transduction pathways in cells .
Biochemical Pathways
For example, tyrosine kinase inhibitors can affect signal transduction pathways in cells .
Result of Action
The cellular effects of a compound depend on its mode of action and the specific cells it affects. Thienopyrimidines that inhibit tyrosine kinases, for example, can affect cell signaling and potentially have anti-cancer effects .
properties
IUPAC Name |
4-benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2S2/c1-17-22(18-12-14-21(27)15-13-18)23-25(30-17)28-16-29-26(23)31-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIDAXCRCFSZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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